4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid

Acetal hydrolysis Protecting group stability Kinetics

4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid (CAS 143725-11-5) is a 1:1 salt composed of a cyclic-acetal-protected aliphatic alcohol and p‑toluenesulfonic acid. The dioxolane moiety functions as a latent aldehyde, while the tosylate counterion governs the compound’s solid‑state properties.

Molecular Formula C14H22O6S
Molecular Weight 318.39 g/mol
CAS No. 143725-11-5
Cat. No. B12557365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid
CAS143725-11-5
Molecular FormulaC14H22O6S
Molecular Weight318.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCO
InChIInChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-2-1-3-7-9-5-6-10-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2
InChIKeyTWVXPXHFRXDVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxolan-2-yl)butan-1-ol 4-Methylbenzenesulfonate (CAS 143725-11-5) – What Procurement Specialists Need to Know


4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid (CAS 143725-11-5) is a 1:1 salt composed of a cyclic-acetal-protected aliphatic alcohol and p‑toluenesulfonic acid. The dioxolane moiety functions as a latent aldehyde, while the tosylate counterion governs the compound’s solid‑state properties . The substance is classified as a bifunctional building block that integrates carbonyl protection with a crystalline sulfonate salt, making it a discrete, non‑hygroscopic alternative to the corresponding free‑base oil (CAS 83516‑55‑6) for multi‑step synthetic sequences .

Why a Simple Acetal or a Free‑Base Oil Cannot Replace 4-(1,3-Dioxolan-2-yl)butan-1-ol Tosylate Salt


Two orthogonal features preclude direct interchangeability. First, the cyclic 1,3‑dioxolane exhibits markedly slower acid‑catalysed hydrolysis than acyclic diethyl acetals (30‑ to 35‑fold rate difference), so an apparently equivalent open‑chain acetal introduces a different deprotection window and can compromise step‑economy in sequences that require transient aldehyde unmasking [1]. Second, the free‑base alcohol is a low‑viscosity oil that is difficult to purify and dose accurately; conversion to the tosylate salt imparts crystallinity, higher mass‑purity confidence, and non‑hygroscopic handling, advantages that are absent in the parent alcohol or its hydrochloride salt [2].

Quantitative Differentiation Evidence for 4-(1,3-Dioxolan-2-yl)butan-1-ol Tosylate Salt vs. Closest Comparators


1,3‑Dioxolane vs. Diethyl Acetal: 30–35× Slower Acid‑Catalysed Hydrolysis

The target compound contains a 1,3‑dioxolane ring. In a classic head‑to‑head kinetic study of benzaldehyde diethyl acetals versus the corresponding 2‑phenyl‑1,3‑dioxolanes under identical conditions (50 % dioxane–water, 30 °C, specific acid catalysis), the diethyl acetals hydrolysed 30 to 35 times faster than the dioxolane derivatives [1]. This kinetic advantage is entropy‑driven (ΔS‡ = –6.9 to –9.6 e.u. for dioxolanes vs. positive ΔS‡ for diethyl acetals) and is independent of aromatic substitution.

Acetal hydrolysis Protecting group stability Kinetics

Tosylate Salt vs. Free‑Base Oil: Crystallinity, Purity, and Handling Advantages

The free‑base alcohol (CAS 83516‑55‑6) is a clear, colourless oil at ambient temperature. In contrast, the tosylate salt form of the same alcohol scaffold is a crystalline solid with low vapour pressure, enabling purification to higher chemical purity and more accurate gravimetric dispensing [1]. The mass increment provided by the tosylate counterion (318.39 g mol⁻¹ for the salt vs. 146.18 g mol⁻¹ for the free base) further reduces relative weighing errors during large‑scale batch preparation.

Salt selection Solid‑state properties Process chemistry

Tosylate Salt vs. Hydrochloride Salt: Compatibility with the Acid‑Sensitive Dioxolane

The 1,3‑dioxolane ring is acid‑labile and can undergo premature hydrolysis if stored as a salt of a strong mineral acid. p‑Toluenesulfonic acid has a pKa of –2.8 in water [1], whereas HCl has a pKa of approximately –7 [2]. The roughly 10⁴‑fold difference in acid strength means that the tosylate salt exerts a significantly lower thermodynamic driving force for acetal hydrolysis during storage and processing. This makes the tosylate the preferred salt form for intermediates that contain acid‑sensitive protecting groups.

Salt screening Acetal stability Counterion selection

Tosylate Salt vs. Free Base: Enhanced Solubility and In Vivo Exposure (Class‑Level Evidence from GDC‑3280)

In a comparative biopharmaceutical study of the weak‑base drug candidate GDC‑3280, the tosylate salt demonstrated solubility enhancement relative to the jet‑milled free base and delivered a 1.7‑ to 2.0‑fold increase in in vivo exposure (AUC) in a dog pharmacokinetic model [1]. Although the data are not generated on the target compound itself, the study provides class‑level evidence that tosylate salt formation can substantially improve dissolution‑rate‑limited absorption of poorly soluble bases.

Salt formation Solubility enhancement Pharmacokinetics

1,3‑Dioxolane vs. Dimethyl Acetal: Preferential Selection in Peptide Aldehyde Synthesis

In the solid‑phase synthesis of peptide aldehydes, the aldehyde function was protected as a 1,3‑dioxolane in all cases except one, where a dimethyl acetal was employed [1]. This near‑exclusive preference highlights the synthetic community’s confidence in the dioxolane group’s balance of stability, ease of introduction, and clean deprotection under conditions compatible with peptide synthesis. The tosylate salt format of the building block further facilitates direct incorporation without additional activation steps.

Peptide aldehyde Protecting group strategy Solid‑phase synthesis

Where 4-(1,3-Dioxolan-2-yl)butan-1-ol Tosylate Salt Delivers Measurable Advantage


Multi‑Step Pharmaceutical Synthesis Requiring a Latent Aldehyde in a Crystalline Building Block

The dioxolane ring remains intact through basic work‑ups and nucleophilic substitutions that would hydrolyse an acyclic acetal [1], while the tosylate counterion ensures the intermediate is a tractable crystalline solid rather than an oil [2]. This combination is ideal for process chemistry campaigns where reproducible dosing and intermediate isolation are critical.

Acid‑Stable Aldehyde Intermediate Procurement for PROTAC and Peptide Aldehyde Programs

Because the 1,3‑dioxolane hydrolyses 30–35× more slowly than a diethyl acetal [1], it tolerates the mildly acidic conditions often encountered during amide coupling or reductive amination. The tosylate salt is less acidic than the hydrochloride alternative (pKa –2.8 vs. –7) [3], reducing the risk of accidental deprotection during storage in solution.

Structural Diversification of Aldehyde Intermediates via Late‑Stage Tosylate‑to‑Ester Conversion

The tosylate group serves a dual purpose: it crystallises the intermediate for purification and, when required, can be displaced by nucleophiles such as carboxylates to generate ester derivatives [2]. This late‑stage diversification is not readily achievable with the free‑base alcohol or its hydrochloride salt.

Pre‑Clinical Formulation Screening Where Salt Form Impacts Oral Bioavailability

Class‑level evidence from a structurally distinct weak‑base drug candidate showed that the tosylate salt increased oral exposure 1.7‑ to 2.0‑fold over the free base in dogs [4]. If the target compound is destined for in vivo pharmacological evaluation, selecting the tosylate salt upfront can accelerate formulation development.

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